

physical and chemical properties of 4H-Cyclopenta[b]thiophen-6(5H)-one

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Compound of Interest

Compound Name: 4H-Cyclopenta[b]thiophen-6(5H)-one

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An In-Depth Technical Guide to **4H-Cyclopenta[b]thiophen-6(5H)-one**: Properties, Synthesis, and Applications

Introduction

4H-Cyclopenta[b]thiophen-6(5H)-one is a heterocyclic compound featuring a thiophene ring fused with a cyclopentanone ring. This thienocyclopentanone core is a significant structural motif that serves as a versatile building block in both medicinal chemistry and materials science. The inherent properties of the thiophene ring, such as its aromaticity and ability to engage in various chemical transformations, combined with the reactivity of the ketone functional group, make this molecule a valuable precursor for more complex structures. Thiophene-based compounds are considered privileged pharmacophores in drug discovery, with numerous FDA-approved drugs containing this moiety.^[1] Derivatives of cyclopenta[c]thiophene have been investigated for their potential as antitumor agents.^[2] Furthermore, its rigid, planar structure is a desirable feature for the development of organic electronic materials, including those used in solar cells and transistors.^[3]

This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic characteristics, synthesis, and key applications of **4H-Cyclopenta[b]thiophen-6(5H)-one**, designed for researchers, chemists, and professionals in drug development.

Core Molecular Attributes

The fundamental identity of **4H-Cyclopenta[b]thiophen-6(5H)-one** is defined by its structure and core physicochemical data.

Attribute	Value	Source
IUPAC Name	5,6-dihydrocyclopenta[b]thiophen-4-one	ChemSpider
Synonyms	4H-Cyclopenta[b]thiophen-6(5H)-one	[3]
CAS Number	5650-52-2	[3]
Molecular Formula	C ₇ H ₆ OS	[3][4]
Molecular Weight	138.19 g/mol	[3]
Monoisotopic Mass	138.01393 Da	[4]

Molecular Structure: The molecule consists of a five-membered thiophene ring fused to a five-membered cyclopentanone ring. Crystallographic studies of the compound reveal that the fused-ring system is essentially planar.[5] This planarity facilitates intermolecular interactions such as π - π stacking, which is a key characteristic in the design of organic semiconductor materials.[5]

Physicochemical Properties

The physical properties of the compound are critical for its handling, purification, and application in various experimental setups.

Property	Value / Description	Source / Rationale
Appearance	Solid at room temperature	Inferred from melting point
Melting Point	Not definitively reported; related dione melts at 132 °C	[6]
Boiling Point	Predicted: 317.3 ± 31.0 °C (for related dione)	[6]
Density	Predicted: 1.506 ± 0.06 g/cm ³ (for related dione)	[6]
Storage	Room temperature, dry conditions	[3]

Spectroscopic Characterization

Structural elucidation and purity assessment of **4H-Cyclopenta[b]thiophen-6(5H)-one** rely on standard spectroscopic techniques. The following sections describe the expected spectral features, providing a basis for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two protons on the thiophene ring would appear in the downfield region (typically δ 7.0-8.0 ppm), likely as doublets due to coupling with each other. The two methylene (CH_2) groups of the cyclopentanone ring would appear further upfield. The CH_2 group adjacent to the thiophene ring and the CH_2 group adjacent to the carbonyl would have distinct chemical shifts and likely appear as triplets, assuming coupling only to their immediate neighbor.
- ¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon in the molecule. The most deshielded signal will be from the carbonyl carbon, expected well downfield (>190 ppm). The four carbons of the thiophene ring will resonate in the aromatic region (approx. 120-150 ppm), while the two aliphatic methylene carbons will appear in the upfield region (<50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

- C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1710 cm^{-1} corresponding to the stretching vibration of the conjugated ketone carbonyl group.
- C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring are expected around 1400-1600 cm^{-1} .
- C-H Stretch: Aliphatic C-H stretching from the CH_2 groups will appear just below 3000 cm^{-1} , while aromatic C-H stretches from the thiophene ring will appear just above 3000 cm^{-1} .

Mass Spectrometry (MS)

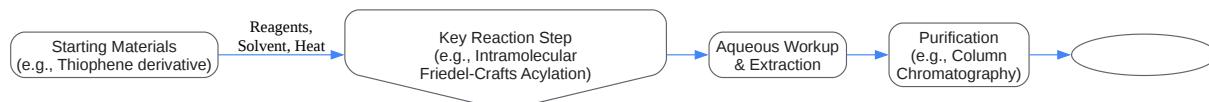
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion Peak (M^+): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of approximately 138, corresponding to the molecular weight of the compound.[4]
- Fragmentation: A characteristic fragmentation pattern would be the loss of a carbonyl group (CO, 28 Da), leading to a significant fragment ion at m/z 110.

Caption: Workflow for Spectroscopic Structure Validation.

Chemical Synthesis and Reactivity

The synthesis of **4H-Cyclopenta[b]thiophen-6(5H)-one** often involves intramolecular cyclization reactions to construct the fused-ring system. One established method utilizes a Mannich reaction as a key step.[7] The compound's reactivity is dominated by the ketone functional group and the acidic α -protons on the cyclopentanone ring, making it a useful intermediate for further chemical modification.



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Caption: General Synthesis and Purification Workflow.

Example Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a plausible and common strategy for synthesizing fused-ring ketones. The causality behind the choice of reagents is critical for success.

Objective: To synthesize **4H-Cyclopenta[b]thiophen-6(5H)-one** from 3-(thiophen-2-yl)propanoic acid.

Pillar of Trustworthiness: This protocol includes distinct reaction, workup, and purification stages, with a final characterization step to validate the identity and purity of the product, ensuring a self-validating workflow.

Step-by-Step Methodology:

- Acid Chloride Formation:
 - In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of 3-(thiophen-2-yl)propanoic acid in anhydrous dichloromethane (DCM).
 - Add 1.2 equivalents of oxalyl chloride dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).
 - Rationale: Oxalyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides under mild conditions. DMF catalyzes the reaction. The byproducts (CO, CO₂, HCl) are gaseous and easily removed.

- Stir the reaction at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
- Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(thiophen-2-yl)propanoyl chloride.
- Intramolecular Friedel-Crafts Acylation:
 - Cool a suspension of 1.3 equivalents of aluminum chloride (AlCl_3) in anhydrous DCM to 0 °C in a separate flask under an inert atmosphere.
 - Rationale: AlCl_3 is a strong Lewis acid required to activate the acid chloride and facilitate the electrophilic aromatic substitution on the electron-rich thiophene ring.
 - Add a solution of the crude acid chloride in anhydrous DCM dropwise to the AlCl_3 suspension.
 - After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
 - Rationale: The intramolecular nature of the reaction is favored by using a dilute solution to minimize intermolecular polymerization.
- Workup and Extraction:
 - Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
 - Rationale: This step quenches the reaction by hydrolyzing the aluminum complexes and protonating any intermediates. The acid helps to keep aluminum salts dissolved in the aqueous phase.
 - Separate the organic layer. Extract the aqueous layer twice more with DCM.
 - Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize any remaining acid), then with brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification and Characterization:
 - Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient.
 - Rationale: This step separates the desired product from starting materials and any polymeric side products.
 - Combine the pure fractions and remove the solvent to yield **4H-Cyclopenta[b]thiophen-6(5H)-one** as a solid.
 - Confirm the structure and purity using the spectroscopic methods described in Section 3 (NMR, IR, MS).

Applications in Research and Drug Development

The unique structure of **4H-Cyclopenta[b]thiophen-6(5H)-one** makes it a valuable intermediate in several high-value research areas.

- Medicinal Chemistry and Drug Discovery: The thiophene nucleus is a bioisostere of the benzene ring and is found in many pharmaceuticals.^[1] This compound serves as a rigid scaffold for the synthesis of novel therapeutic agents. Derivatives of the related cyclopenta[c]thiophene scaffold have been synthesized and evaluated for their anticancer activity, with some showing cytotoxicity against leukemia cell lines.^[2]
- Materials Science: It is used as a precursor for creating larger, conjugated molecules with applications in organic electronics.^[3] The planarity and electron-rich nature of the thiophene ring are conducive to forming materials with desirable charge-transport properties for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
- Coordination Chemistry: The cyclopentadienyl moiety is a cornerstone of organometallic chemistry. The cyclopentanone part of this molecule can be chemically modified to form a cyclopentadienyl ligand. Fusing this with a thiophene ring alters the electronic properties of

the resulting ligand, which can be used to synthesize novel metallocene catalysts for polymerization reactions.^[7]

Safety, Handling, and Storage

As a laboratory chemical, **4H-Cyclopenta[b]thiophen-6(5H)-one** requires careful handling to minimize risk.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.^{[8][9]}
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.^{[8][10]} Avoid contact with skin and eyes.^[10] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.^[3] Handling and storage under an inert gas is recommended for sensitive applications.^[10]
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

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